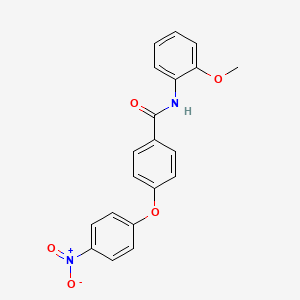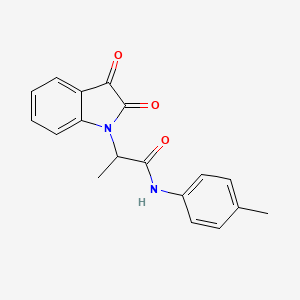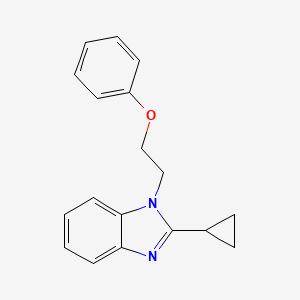
N-benzyl-N'-(4-cyanophenyl)ethanediamide
Vue d'ensemble
Description
N-benzyl-N'-(4-cyanophenyl)ethanediamide, commonly known as BACE inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in treating Alzheimer's disease.
Mécanisme D'action
BACE inhibitor works by binding to the active site of BACE1 and preventing it from cleaving amyloid precursor protein (APP) into Aβ peptides. This, in turn, reduces the formation of Aβ plaques, which are responsible for the neurodegenerative effects of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that BACE inhibitor can significantly reduce the levels of Aβ in the brain, leading to improved cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have a neuroprotective effect by reducing neuroinflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BACE inhibitor in lab experiments is its specificity for BACE1, which allows for targeted inhibition of Aβ production. However, the compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on BACE inhibitor. One area of interest is the development of more potent and selective inhibitors that can effectively reduce Aβ production without causing off-target effects. Another area of interest is the investigation of the compound's potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, studies are needed to investigate the long-term safety and efficacy of BACE inhibitor in humans.
Applications De Recherche Scientifique
BACE inhibitor has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease. The compound works by inhibiting the activity of beta-secretase (BACE1), an enzyme that plays a crucial role in the formation of amyloid-beta (Aβ) plaques, which are the hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
N-benzyl-N'-(4-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-10-12-6-8-14(9-7-12)19-16(21)15(20)18-11-13-4-2-1-3-5-13/h1-9H,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKHWDFFLPYPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[2-(methylsulfonyl)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4390978.png)





![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391024.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4391031.png)

![1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B4391048.png)

![2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4391065.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4391080.png)